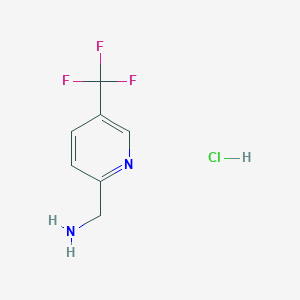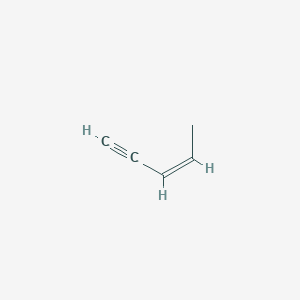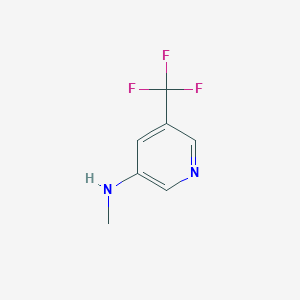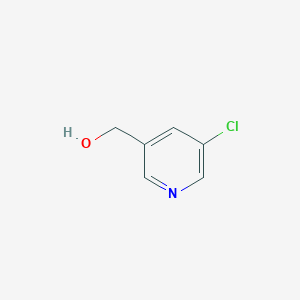
(5-Chloro-3-pyridinyl)methanol
Übersicht
Beschreibung
“(5-Chloro-3-pyridinyl)methanol” is a chemical compound with the empirical formula C6H6ClNO . Its molecular weight is 143.57 .
Molecular Structure Analysis
The molecular structure of “(5-Chloro-3-pyridinyl)methanol” consists of a pyridine ring with a chlorine atom at the 5th position and a methanol group at the 3rd position .Physical And Chemical Properties Analysis
“(5-Chloro-3-pyridinyl)methanol” is a solid substance . It has a predicted boiling point of 258.8±25.0 °C and a predicted density of 1.324±0.06 g/cm3 . The compound is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Hydrogen Production from Methanol
- Catalyst Development for Hydrogen Production: Methanol serves as a key feedstock for hydrogen production through various reforming processes. Research emphasizes the development of copper-based catalysts and innovative reactor technologies to enhance the efficiency of hydrogen production from methanol, highlighting the compound's potential in supporting the hydrogen economy (García et al., 2021).
Methanol as a Chemical Marker
- Monitoring Insulating Paper Degradation: Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. This application underlines methanol's utility in monitoring and managing the longevity and safety of electrical infrastructure (Jalbert et al., 2019).
Methanol in Fuel Cells
- Direct Methanol Fuel Cells (DMFCs): The role of methanol in fuel cells, particularly in DMFCs, is explored concerning its efficiency and the challenges posed by methanol crossover. Research in this area aims to enhance the performance of DMFCs for broader applications, including portable power sources and automotive propulsion (Heinzel & Barragán, 1999).
Safety And Hazards
“(5-Chloro-3-pyridinyl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .
Eigenschaften
IUPAC Name |
(5-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUCWNPKIRQBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648591 | |
| Record name | (5-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-3-pyridinyl)methanol | |
CAS RN |
22620-34-4 | |
| Record name | (5-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



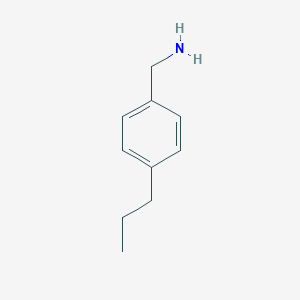
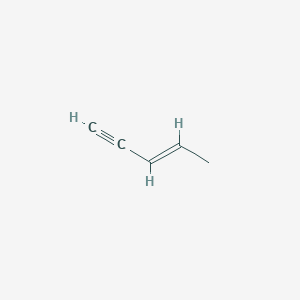
![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
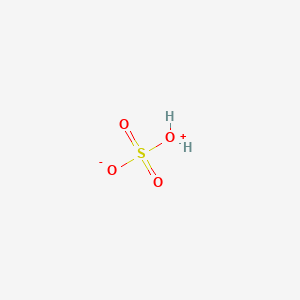
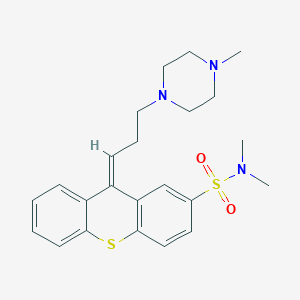
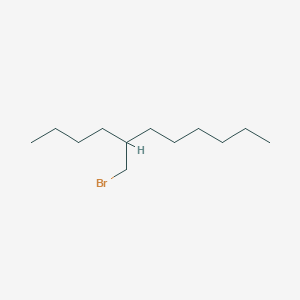
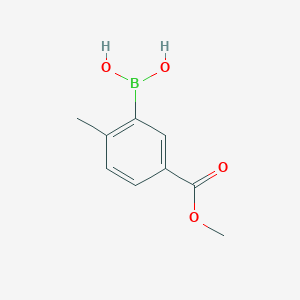
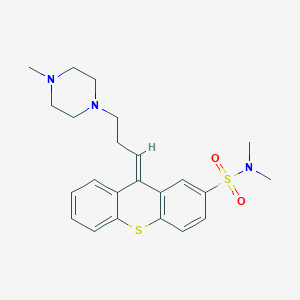
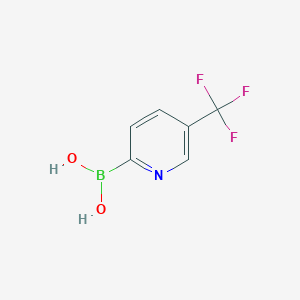
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
